3-Acetylquinoline-2,4(1H,3H)-dione
Overview
Description
3-Acetylquinoline-2,4(1H,3H)-dione is a quinoline derivative known for its unique chemical structure and diverse applications in various fields. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The compound’s structure features an acetyl group at the 3-position and a dione moiety at the 2,4-positions, contributing to its distinctive reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylquinoline-2,4(1H,3H)-dione typically involves the acylation of 4-hydroxy-2-quinolones. One common method is the reaction of 4-hydroxy-2-quinolones with acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction times and improve yields while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Acetylquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the dione moiety to dihydroquinoline derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, hydrazines, and hydroxylamines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
3-Acetylquinoline-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Acetylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. The compound’s acetyl and dione groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-Acetyl-4-hydroxyquinoline: Similar structure but lacks the dione moiety.
2-Acetylquinoline: Similar structure but lacks the dione moiety at the 4-position.
4-Hydroxy-2-quinolone: Lacks the acetyl group at the 3-position.
Uniqueness
3-Acetylquinoline-2,4(1H,3H)-dione is unique due to the presence of both the acetyl group and the dione moiety, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
3-acetyl-1H-quinoline-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5,9H,1H3,(H,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQZAKPMLUMLML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=CC=CC=C2NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30599437 | |
Record name | 3-Acetylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-05-8 | |
Record name | 3-Acetylquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30599437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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